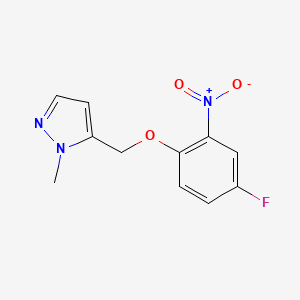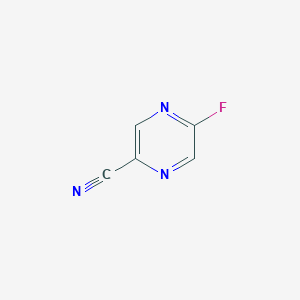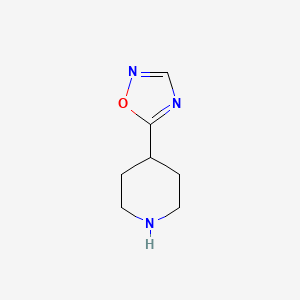
ACT-389949
概要
説明
ACT-389949は、ホルミルメチオニンレセプター2型(FPR2)およびリポキシンA4レセプター(ALX)に対する選択的アゴニストとして作用する低分子化合物です。これらのレセプターはGタンパク質共役型レセプターファミリーに属し、炎症反応の調節において重要な役割を果たしています。 This compoundは、その潜在的な抗炎症作用について研究されており、前臨床試験および臨床試験で有望な結果を示しています .
準備方法
合成経路と反応条件
ACT-389949の合成は、オキサゾール環を含むコア構造の調製から始まり、複数のステップを伴います。主なステップには以下が含まれます。
- 環化反応によるオキサゾール環の形成。
- 求核置換反応によるジフルオロエチル基の導入。
- 縮合反応によるオキサゾール誘導体とトリアゾール部分のカップリング。
反応条件としては、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒が用いられます。 最終生成物は、クロマトグラフィー技術を用いて精製され、高純度が達成されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性と費用対効果を最適化し、最終製品の一貫性と純度を確保するために、厳格な品質管理が実施されます。 自動反応器と連続フローシステムの使用により、生産プロセスのスケーラビリティが向上します .
化学反応の分析
反応の種類
ACT-389949は、以下を含むいくつかの種類の化学反応を起こします。
酸化: This compoundは、ミエロペルオキシダーゼ-過酸化水素-ハロゲン化物由来の酸化剤による酸化に対して抵抗性があり、酸化条件下で安定です.
還元: この化合物は、生理的条件下では通常、還元反応を起こしません。
置換: this compoundのジフルオロエチル基は、求核置換反応に関与する可能性がありますが、これは生物系ではあまり一般的ではありません。
一般的な試薬と条件
酸化: ミエロペルオキシダーゼと過酸化水素は、this compoundの酸化安定性を試験するために一般的に使用される試薬です.
置換: アミンやチオールなどの求核剤を置換反応に使用できますが、これらは生物学的文脈では一般的に見られるものではありません。
生成される主な生成物
This compoundの反応から生成される主な生成物は、通常、酸化分解の結果であり、酸化された誘導体の生成につながります。 これらの生成物は、一般的に親化合物よりも活性が低くなります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
ACT-389949 has a wide range of scientific research applications, including:
作用機序
ACT-389949は、好中球の表面にあるホルミルメチオニンレセプター2型およびリポキシンA4レセプターに結合することによって作用を発揮します。この結合は、以下を含む一連の細胞内シグナル伝達イベントを引き起こします。
- ホスホリパーゼC-ホスファチジルイノシトール4,5-ビスリン酸-イノシトール1,4,5-トリリン酸シグナル伝達経路の活性化。
- 細胞内貯蔵からのカルシウムイオンの放出。
- レセプター脱感作と内部移行に関与するβ-アレスチンの動員 .
これらのシグナル伝達イベントは、好中球の化学走性、顆粒動員、NADPHオキシダーゼの活性化など、さまざまな機能的応答につながり、化合物の抗炎症作用に貢献しています .
類似化合物との比較
類似化合物
WKYMVM: ホルミルメチオニンレセプター2型に対するペプチドアゴニストで、ACT-389949と機能は似ていますが、酸化条件下では安定性が低いです.
化合物43: ホルミルメチオニンレセプター2型に対する別の合成アゴニストで、シグナル伝達特性は似ていますが、化学構造は異なります.
N-ホルミルメチオニン-ロイシン-フェニルアラニン(fMLP): ホルミルメチオニンレセプターに対するよく知られたアゴニストですが、this compoundと比較して、レセプターの特異性が高いです.
独自性
This compoundは、ホルミルメチオニンレセプター2型およびリポキシンA4レセプターに対する高い選択性と、酸化条件下での安定性を兼ね備えているため、ユニークです。 これは、レセプター特異的なシグナル伝達経路の研究と、標的とした抗炎症療法の開発のための貴重なツールとなっています .
特性
IUPAC Name |
N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWPEDVIMHJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258417-54-7 | |
| Record name | ACT-389949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-389949 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)


![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)

![tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B3046492.png)
